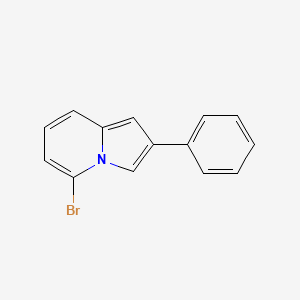

5-Bromo-2-phenylindolizine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSHKCOAJSPRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679439 | |

| Record name | 5-Bromo-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006591-05-4 | |

| Record name | 5-Bromo-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Phenylindolizine

Regioselective Lithiation Strategies Towards 5-Substituted Indolizines

Direct metallation, specifically lithiation, has emerged as a powerful tool for the regioselective functionalization of indolizine (B1195054) systems. The inherent electronic properties of the indolizine nucleus direct electrophilic substitution primarily to the C-1 and C-3 positions of the five-membered ring. jbclinpharm.org However, directed ortho-metallation strategies allow for the selective activation of the C-5 position on the six-membered ring, enabling the introduction of a wide array of substituents.

The direct lithiation of 2-phenylindolizine (B189232) at the C-5 position has been a subject of study to establish optimal reaction conditions. Initial reports by Renard and Gubin demonstrated the feasibility of regioselective metallation at this position. mdpi.comnih.gov Subsequent research has focused on refining these protocols to improve yields and reproducibility. mdpi.comnih.gov

Optimization efforts have involved a systematic variation of reaction parameters such as temperature and time. nih.gov A key procedural modification involves mixing the 2-phenylindolizine substrate with the organolithium reagent at a very low temperature, typically -78 to -80 °C. The reaction mixture is then allowed to warm to a higher temperature, such as -20 °C, and stirred for a specific duration to ensure complete metallation. mdpi.comnih.gov The progress of the metallation is often monitored by taking aliquots of the reaction mixture, quenching them with an electrophile, and analyzing the products via thin-layer chromatography (TLC). nih.gov This systematic approach has determined that for 2-phenylindolizine, a reaction time of 5 hours at -20 °C is optimal for achieving complete C-5 lithiation. nih.gov

Table 1: Optimized Lithiation Protocol for 2-Phenylindolizine

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | 2-Phenylindolizine | Starting material for C-5 functionalization. |

| Reagent | n-Butyllithium (n-BuLi) | Strong base for deprotonation/metallation. mdpi.com |

| Initial Temp. | -78 to -80 °C | Allows for controlled addition of the reactive organolithium reagent. mdpi.comnih.gov |

| Reaction Temp. | -20 °C | Optimal temperature for driving the metallation to completion. nih.gov |

| Reaction Time | 5 hours | Determined by TLC monitoring to be sufficient for complete conversion. nih.gov |

| Monitoring | TLC | Used to track the consumption of the starting material. nih.gov |

The choice of the organolithium reagent is crucial for the success of the regioselective metallation. Organolithium reagents are highly reactive compounds containing a carbon-lithium bond, which makes them potent bases and nucleophiles. wikipedia.org For the deprotonation of aromatic systems, n-butyllithium (n-BuLi) is a commonly employed and commercially available reagent. mdpi.comfishersci.fr Its strong basicity is sufficient to abstract a proton from the C-5 position of the electron-rich indolizine ring. mdpi.comfishersci.fr

In many directed metallation reactions, co-reagents are used to enhance the reactivity and control the regioselectivity. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that can chelate to the lithium ion. This complexation breaks down the aggregate structures in which organolithium reagents typically exist (e.g., hexamers or tetramers), increasing the monomeric character and thus the basicity and reactivity of the reagent. scribd.com The optimization of the lithiation protocol for 2-phenylindolizine included varying the amount of TMEDA to achieve the desired outcome. nih.gov The resulting 5-lithio-2-phenylindolizine is a versatile intermediate that can be quenched with various electrophiles to introduce new functional groups at the C-5 position. mdpi.comnih.gov

Halogenation Approaches for Selective Bromination at the C-5 Position

Direct halogenation provides an alternative route to 5-bromo-2-phenylindolizine. However, the halogenation of indolizines can be complex, as the reaction's regioselectivity is highly dependent on the reaction conditions and the specific halogenating agent used. jbclinpharm.org While electrophilic substitution typically favors the C-1 and C-3 positions, selective bromination at C-5 can be achieved under controlled conditions or with specific reagents. jbclinpharm.orgchim.it

Following the successful C-5 lithiation of 2-phenylindolizine, the introduction of bromine can be accomplished by quenching the in situ generated 5-lithio-2-phenylindolizine intermediate with a suitable electrophilic bromine source. A variety of reagents can serve this purpose.

One such agent is 1,2-dibromotetrafluoroethane (B104034) (BrCF₂CF₂Br), also known as Halon 2402. researchgate.net This compound is recognized as a mild brominating agent. researchgate.net Its utility in organic synthesis extends to various transformations, including as a source for the 2-bromotetrafluoroethyl group in radical reactions. researchgate.net While its primary application is often in fluorination chemistry, its capacity to act as a source of electrophilic bromine makes it a potential candidate for quenching organolithium intermediates to form carbon-bromine bonds. The reaction would involve the nucleophilic attack of the C-5 carbanion on one of the bromine atoms of 1,2-dibromotetrafluoroethane.

The bromination of aromatic and heteroaromatic systems can be accomplished using a wide range of methods, each with its own advantages and limitations regarding regioselectivity, reactivity, and reaction conditions.

Table 2: Comparison of Potential Bromination Methods for Indolizines

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithiation-Quench | n-BuLi, then Br₂ or C₂F₄Br₂ | Low temperature (-78 to -20 °C) | High regioselectivity at C-5. mdpi.comnih.gov | Requires cryogenic conditions and handling of pyrophoric reagents. |

| Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | Often with an acid catalyst or in polar solvents. organic-chemistry.org | Milder conditions, readily available reagent. | May lead to a mixture of isomers (C-1, C-3) unless C-5 is highly activated. jbclinpharm.org |

| Oxidative Bromination | HX (HBr) with an oxidant (e.g., DMSO, Oxone) | Varies, can be at room temperature. organic-chemistry.org | Uses inexpensive bromine sources. | Regioselectivity can be difficult to control on the indolizine core. |

| Copper-Catalyzed Bromination | Alkyl bromides, Cu(II) catalysts | Elevated temperatures (e.g., 100 °C). beilstein-journals.org | Offers alternative reactivity and selectivity patterns. beilstein-journals.orgrsc.org | Primarily demonstrated on specific substrates like 8-aminoquinolines, applicability to indolizines may vary. |

Attempts to prepare stable bromo derivatives of indolizines have not always been successful, highlighting the challenges in controlling the reactivity of the indolizine nucleus. jbclinpharm.org The choice of method is therefore critical and must be tailored to the specific substitution pattern of the indolizine substrate to achieve the desired C-5 brominated product.

Alternative Synthetic Pathways to this compound and Analogues

Beyond the direct functionalization of a pre-formed 2-phenylindolizine core, alternative strategies can construct the this compound skeleton from different precursors. These methods often involve building the heterocyclic system in a manner that incorporates the desired substituents from the start.

One such approach is a cascade Michael/SN2/aromatization reaction. nih.gov This strategy can utilize a pyridine (B92270) derivative already bearing a bromine atom at the position that will become C-5 in the final indolizine product. For example, a substrate bearing an electron-deficient bromine group at the C-5 position of the pyridine ring can be reacted with a suitable C,N-dinucleophile to construct the five-membered ring, yielding the corresponding 5-bromoindolizine derivative in good yield. nih.gov

Another versatile method for synthesizing indolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. chim.itorganic-chemistry.org By starting with a 4-bromopyridine, one could generate a 4-bromopyridinium ylide. The subsequent cycloaddition with an appropriate alkyne, such as phenylacetylene (B144264), followed by aromatization, could theoretically lead to the formation of this compound. The success of this approach would depend on the stability and reactivity of the brominated pyridinium ylide intermediate. These alternative pathways offer strategic advantages by avoiding the often harsh conditions of direct lithiation or the potential lack of regioselectivity in direct electrophilic bromination.

Synthesis utilizing Phenacyl Bromide

The classical and most direct approach for the synthesis of the 2-phenylindolizine scaffold is the Tschitschibabin (or Chichibabin) indolizine synthesis. This method involves the reaction of a pyridine derivative with an α-haloketone, such as phenacyl bromide (2-bromo-1-phenylethan-1-one).

To obtain the target compound, this compound, the reaction would theoretically start with a 2-alkyl-6-bromopyridine. A common precursor is 5-bromo-2-methylpyridine (B113479). The synthesis proceeds in two main steps:

N-alkylation : The nitrogen atom of the 5-bromo-2-methylpyridine nucleophilically attacks the α-carbon of phenacyl bromide, displacing the bromide ion to form a quaternary pyridinium salt, specifically 1-(2-oxo-2-phenylethyl)-5-bromo-2-methylpyridinium bromide.

Cyclization : The pyridinium salt is then treated with a base, such as sodium bicarbonate. The base facilitates the deprotonation of the methyl group at the 2-position, creating a pyridinium ylide intermediate. This ylide undergoes an intramolecular condensation, followed by dehydration (or oxidation), to form the stable, aromatic this compound ring system. researchgate.net

A representative reaction scheme is detailed below, adapted from the general synthesis of 2-phenylindolizine derivatives. researchgate.net

Reaction Scheme: Step 1: Quaternization 5-Bromo-2-methylpyridine + Phenacyl Bromide → 1-(2-oxo-2-phenylethyl)-5-bromo-2-methylpyridinium bromide

Step 2: Cyclization 1-(2-oxo-2-phenylethyl)-5-bromo-2-methylpyridinium bromide + NaHCO₃ → this compound

Research on related structures, such as 6-methyl-7-nitro-2-phenylindolizine, confirms the viability of this pathway. In that synthesis, 2,5-dimethyl-4-nitropyridine (B11921087) was refluxed with phenacyl bromide in acetone (B3395972) to yield the intermediate pyridinium salt, which was then treated with aqueous sodium bicarbonate to achieve cyclization. researchgate.net

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1 (Quaternization) | 5-Bromo-2-methylpyridine, Phenacyl Bromide | Acetone | Reflux | 1-(2-oxo-2-phenylethyl)-5-bromo-2-methylpyridinium bromide |

| 2 (Cyclization) | Pyridinium Salt Intermediate | Aqueous Sodium Bicarbonate | Reflux | This compound |

Examination of Dipolar Cycloaddition Strategies and Other Reported Routes

An alternative and powerful method for constructing the indolizine core is through a 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction is a type of pericyclic reaction involving a 1,3-dipole and a dipolarophile, which come together to form a five-membered ring. wikipedia.orgnih.gov

In the context of indolizine synthesis, the 1,3-dipole is a pyridinium ylide. This ylide can be generated in situ from a corresponding pyridinium salt. The dipolarophile is typically an activated alkene or alkyne. To synthesize a 2-phenyl substituted indolizine via this route, a phenyl-substituted dipolarophile, such as phenylacetylene or a derivative, would be required.

The general steps for this strategy are:

Formation of the Pyridinium Ylide : A pyridine, which for the target molecule would need to be substituted with a bromine atom (e.g., 3-bromopyridine), is reacted to form an N-ylide. This is often achieved by reacting the pyridine with a compound containing an electron-withdrawing group that can stabilize the adjacent carbanion of the ylide.

Cycloaddition : The generated pyridinium ylide then reacts with a dipolarophile. The [3+2] cycloaddition occurs between the 4π-electron system of the ylide and the 2π-electron system of the dipolarophile.

Aromatization : The initial cycloadduct is often a dihydropyridine (B1217469) derivative, which then undergoes an elimination or oxidation step to form the final aromatic indolizine ring.

While this method is highly versatile for creating a wide range of substituted indolizines, achieving the specific substitution pattern of this compound requires careful selection of the starting pyridine and the dipolarophile to control the regioselectivity of the cycloaddition. nih.govccspublishing.org.cn For instance, the reaction of a pyridinium ylide derived from 3-bromopyridine (B30812) with a phenyl-containing alkyne could potentially lead to the desired product, although mixtures of isomers are possible. The precise outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com

| Component | Example Precursor | Role |

|---|---|---|

| 1,3-Dipole | Ylide from 3-Bromopyridine | Provides the pyridine ring and C1, C2, C3 atoms of the pyrrole (B145914) ring |

| Dipolarophile | Phenylacetylene | Provides the C-atoms to complete the five-membered ring |

Development of Parallel Synthesis Protocols

Parallel synthesis is a technique used in combinatorial chemistry to rapidly produce a large number of distinct but structurally related compounds in a short amount of time. asynt.com This methodology is highly valuable in drug discovery and materials science for creating compound libraries for high-throughput screening. asynt.comuniroma1.it

The development of parallel synthesis protocols for indolizine derivatives, including structures like this compound, allows for the efficient exploration of the chemical space around this scaffold. These protocols can be adapted from established synthetic routes, such as the Tschitschibabin reaction or 1,3-dipolar cycloadditions, and are often performed on a solid phase or in a solution-phase format using multi-well plates. researchgate.netnih.gov

A typical solution-phase parallel synthesis approach for a library of 2-phenylindolizine analogues might involve:

Dispensing a common reactant, for example, a solution of phenacyl bromide, into an array of reaction vessels (e.g., a 96-well plate).

Adding a diverse set of substituted pyridines (including, for instance, 5-bromo-2-methylpyridine) to each individual well.

Performing the quaternization reaction under controlled heating.

After completion, adding a basic reagent to all wells to initiate the cyclization step.

Work-up and purification can be streamlined using automated liquid handling and purification systems.

This approach enables the systematic variation of substituents on both the pyridine and phenyl rings, leading to a library of compounds. For example, by using an array of substituted phenacyl bromides and an array of substituted pyridines, a large matrix of indolizine products can be generated. nih.govresearchgate.net This strategy significantly accelerates the synthesis process compared to traditional sequential synthesis. asynt.com

| Step | Action | Example Components for this compound | Advantage |

|---|---|---|---|

| 1 | Dispense diverse starting materials into a multi-well plate | Well A1: 5-Bromo-2-methylpyridine; Well A2: 5-Chloro-2-methylpyridine, etc. | Systematic variation of substituents |

| 2 | Add common reagent(s) | Phenacyl Bromide in Acetone | Uniform reaction conditions |

| 3 | Perform reaction under controlled conditions | Heating/stirring of the entire plate | High throughput |

| 4 | Purify products in parallel | Automated chromatography | Rapid isolation of library members |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Phenylindolizine

Nucleophilic Reaction Profiles

The reactivity of 5-Bromo-2-phenylindolizine towards nucleophiles is a subject of considerable interest, revealing insights into the electronic nature of the indolizine (B1195054) ring system.

Apparent Passivity Towards Common Nucleophiles

Research has indicated that 5-halogenated indolizines, including this compound, exhibit a notable lack of reactivity, or passivity, towards common nucleophiles. organic-synthesis.com This inertness stands in contrast to other halogenated aromatic systems and highlights the unique electronic properties of the indolizine core. Attempts to displace the bromide at the C-5 position with a variety of nucleophiles under standard nucleophilic aromatic substitution (SNAr) conditions have been largely unsuccessful. This observed passivity suggests that the C-5 position is not sufficiently electron-deficient to facilitate the addition-elimination mechanism typical of SNAr reactions.

Mechanistic Hypotheses Explaining Nucleophilic Inertness at C-5

Several mechanistic hypotheses can be postulated to explain the observed nucleophilic inertness at the C-5 position of this compound. The indolizine ring is a π-excessive system, meaning it has a higher electron density than a simple benzene (B151609) ring. This inherent electron-rich nature of the heterocyclic core deactivates the ring towards nucleophilic attack.

Computational studies on the electron distribution and molecular orbital energies of the indolizine nucleus could provide further quantitative support for these hypotheses, illustrating the high energy barrier for the formation of the Meisenheimer-like intermediate that would be required for a successful nucleophilic substitution at the C-5 position.

Electrophilic Transformations and Regioselectivity

In contrast to its passivity towards nucleophiles, this compound readily undergoes electrophilic substitution reactions, with a pronounced regioselectivity that is dictated by the electronic properties of the indolizine ring.

Regioselective Functionalization at the C-3 Position (e.g., Trifluoroacetylation)

Electrophilic attack on the indolizine nucleus preferentially occurs at the C-1 and C-3 positions, which are the most electron-rich centers. In the case of 2-substituted indolizines like this compound, the C-3 position is particularly activated. This regioselectivity has been demonstrated in reactions such as trifluoroacetylation. organic-synthesis.com

The reaction of this compound with trifluoroacetic anhydride (B1165640), a potent electrophile, leads to the selective introduction of the trifluoroacetyl group at the C-3 position. This outcome is a direct consequence of the stabilization of the cationic intermediate (the Wheland intermediate) formed during the electrophilic attack. The positive charge in the intermediate is more effectively delocalized when the electrophile adds to the C-3 position, due to the participation of the nitrogen lone pair and the phenyl group at C-2.

While specific yield data for the trifluoroacetylation of this compound is not extensively reported in readily available literature, the qualitative observation of this regioselective functionalization underscores the predictable nature of electrophilic substitution on the indolizine core.

Cycloaddition Reactions with Dienophiles

The electron-rich five-membered ring of the indolizine system can act as a diene in cycloaddition reactions with electron-deficient dienophiles. Research has shown that 5-bromoindolizines can participate in such transformations. organic-synthesis.com A notable example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a highly reactive dienophile.

This reaction proceeds via a [8π+2π] cycloaddition, where the indolizine system contributes eight π-electrons and the dienophile contributes two. The initial cycloaddition is followed by an elimination of HBr, leading to the formation of a stable, aromatic cycl[2.2.3]azine system. This reaction provides a powerful method for the construction of more complex polycyclic aromatic systems from relatively simple indolizine precursors.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound, while unreactive towards direct nucleophilic substitution, can be activated for C-C and C-N bond formation through the use of transition-metal catalysts. These cross-coupling reactions offer a versatile platform for the functionalization of the indolizine core at a position that is otherwise inert.

The Suzuki-Miyaura coupling has been successfully applied to 5-bromoindolizines, enabling the formation of a new carbon-carbon bond at the C-5 position. organic-synthesis.com This palladium-catalyzed reaction involves the coupling of the bromoindolizine with an organoboron reagent, typically a boronic acid or a boronic ester. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst.

The success of the Suzuki coupling highlights the potential of this compound as a building block in the synthesis of more complex molecules. However, it is noteworthy that attempts to perform other common cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation, have been reported to be unsuccessful with 5-iodoindolizines. organic-synthesis.com This suggests that the electronic properties of the indolizine nucleus may also influence the efficacy of certain transition-metal-catalyzed processes, potentially by interfering with key steps in the catalytic cycle. Further research is needed to fully explore the scope and limitations of various cross-coupling reactions on the this compound scaffold.

Below is a representative table of a potential Suzuki-Miyaura coupling reaction with this compound, based on the successful coupling of analogous 5-haloindolizines.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | Data not available |

| 3 | 3-Thienylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | Data not available |

| The yields for the specific Suzuki-Miyaura coupling of this compound are not explicitly detailed in the cited literature, but successful couplings of similar 5-haloindolizines have been reported. |

Suzuki-Miyaura Cross-Coupling for 5-Arylation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the reactivity of this substrate can be reliably inferred from extensive research on other bromo-substituted heterocyclic systems, such as 5-bromoindoles and 5-bromothiophenes. researchgate.netmdpi.com The reaction involves the palladium-catalyzed coupling of the bromoindolizine with an organoboron reagent, typically an arylboronic acid or its ester derivative, in the presence of a base. nih.gov

This transformation is expected to proceed efficiently, providing a direct route to a diverse range of 5-aryl-2-phenylindolizine derivatives. The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indolizine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The scope of the Suzuki-Miyaura coupling with respect to the arylboronic acid partner is generally broad. Based on analogous reactions, this compound is expected to couple effectively with a wide variety of arylboronic acids. rsc.org

Electron-Rich and Electron-Poor Arylboronic Acids: Both arylboronic acids bearing electron-donating groups (e.g., methoxy, methyl) and those with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are anticipated to be suitable coupling partners. mdpi.com

Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids can also be employed, although reaction rates may be slower, potentially requiring more active catalyst systems or higher temperatures to achieve good yields.

Heteroarylboronic Acids: The methodology is expected to extend to the use of heteroarylboronic acids (e.g., pyridyl, thienyl, furyl), enabling the synthesis of complex heteroaromatic assemblies. nih.gov

Limitations may arise with arylboronic acids that are prone to protodeboronation under the basic reaction conditions, which can diminish the yield of the desired cross-coupled product.

| Arylboronic Acid Type | Expected Reactivity with this compound | Representative Products |

| Phenylboronic acid | High | 2,5-Diphenylindolizine |

| 4-Methoxyphenylboronic acid | High | 5-(4-Methoxyphenyl)-2-phenylindolizine |

| 4-Nitrophenylboronic acid | High | 5-(4-Nitrophenyl)-2-phenylindolizine |

| 2-Methylphenylboronic acid | Moderate to High | 5-(o-Tolyl)-2-phenylindolizine |

| Thiophene-2-boronic acid | High | 2-Phenyl-5-(thiophen-2-yl)indolizine |

The electronic nature of the substituents on the arylboronic acid can influence the efficiency of the transmetalation step in the catalytic cycle.

Electron-Withdrawing Groups (EWGs): Arylboronic acids with EWGs often react more readily, as the electron-deficient aryl group facilitates the transmetalation from boron to palladium.

Electron-Donating Groups (EDGs): Conversely, arylboronic acids with strong EDGs may exhibit slightly reduced reaction rates. However, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are highly effective for coupling both electron-rich and electron-poor partners. mdpi.com

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and efficiency across the full scope of substrates. Common conditions involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, toluene, or DMF, often with the addition of water. mdpi.comrsc.org

Sonogashira Cross-Coupling Investigations

The Sonogashira coupling provides a direct method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org For this compound, the Sonogashira reaction would enable the introduction of an alkynyl moiety at the C-5 position, yielding 5-alkynyl-2-phenylindolizine derivatives.

While specific literature detailing the Sonogashira coupling of this compound is sparse, the reaction has been successfully applied to a wide array of bromo-substituted heterocycles, indicating its feasibility for this substrate. nih.govajouronline.comchemrxiv.org The reaction is valued for its mild conditions and tolerance of various functional groups on the alkyne coupling partner.

The scope of the reaction would likely include:

Aromatic Alkynes: Such as phenylacetylene (B144264), leading to products with extended π-conjugation.

Aliphatic Alkynes: Including those with functional groups like hydroxyl or silyl-protected groups.

Functionalized Alkynes: The reaction conditions are generally mild enough to tolerate various functionalities, allowing for the synthesis of complex molecular architectures. chemrxiv.org

| Terminal Alkyne | Catalyst/Co-catalyst | Base | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-Phenyl-5-(phenylethynyl)indolizine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 2-Phenyl-5-((trimethylsilyl)ethynyl)indolizine |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3-(2-Phenylindolizin-5-yl)prop-2-yn-1-ol |

Other Palladium-Catalyzed Functionalizations

Beyond the Suzuki and Sonogashira reactions, the C-Br bond at the 5-position of 2-phenylindolizine (B189232) is amenable to a range of other palladium-catalyzed transformations. These methods open avenues for introducing diverse functionalities, further highlighting the synthetic utility of this bromo-heterocycle.

Heck Coupling: Reaction with alkenes to form 5-alkenyl-2-phenylindolizines.

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to introduce nitrogen-based substituents, yielding 5-amino-2-phenylindolizine derivatives.

Cyanation: Introduction of a nitrile group using cyanide sources like Zn(CN)₂ or KCN.

Carbonylative Couplings: Reactions performed under a carbon monoxide atmosphere to introduce carbonyl functionalities, such as amides or esters.

These functionalizations typically proceed via a Pd(0)/Pd(II) catalytic cycle and demonstrate the broad potential of this compound as a building block in medicinal and materials chemistry. nih.gov

Reactivity of 5-Indolizyl Lithium Intermediates

An alternative strategy for functionalizing the C-5 position involves the generation of a highly reactive 5-indolizyl lithium intermediate. This can be achieved either through direct deprotonation of the parent 2-phenylindolizine with a strong base like butyllithium (B86547) or via halogen-lithium exchange from this compound. This organolithium species acts as a potent nucleophile, readily reacting with a variety of electrophiles. researchgate.net

Reactions with Bielectrophiles (e.g., Succinic Anhydride, Haloacetic Acid Esters)

Research has shown that indolizyl-5-lithium anions react effectively with various bielectrophilic reagents, leading to novel functionalized indolizine structures. mdpi.comnih.gov

When the 5-lithio-2-phenylindolizine intermediate reacts with the cyclic bielectrophile succinic anhydride , the nucleophilic C-5 anion attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. mdpi.com Subsequent aqueous workup protonates the resulting carboxylate to furnish a 1,4-keto acid, specifically 4-oxo-4-(2-phenylindolizin-5-yl)butanoic acid. mdpi.comnih.gov

The reaction with haloacetic acid esters reveals a more complex reactivity pattern dependent on the specific halogen. mdpi.com

α-Bromo Acid Esters: Reaction with esters of α-bromo acids results in selective bromination at the C-5 position. Instead of acting as a carbon electrophile, the ester appears to function as a source of electrophilic bromine, regenerating this compound. mdpi.comnih.gov

α-Chloroacetic Acid Esters: In contrast, reaction with esters of α-chloroacetic acid leads to the formation of 5-chloroacetyl indolizines. In this case, the indolizyl lithium acts as a nucleophile, attacking the carbonyl carbon in a manner analogous to acylation. mdpi.comnih.gov

These distinct outcomes highlight the nuanced reactivity of the 5-indolizyl lithium intermediate and the significant influence of the electrophile's structure.

| Bielectrophile | Indolizine Precursor | Product | Reference |

| Succinic Anhydride | 2-Phenylindolizine (lithiated at C-5) | 4-Oxo-4-(2-phenylindolizin-5-yl)butanoic acid | mdpi.comnih.gov |

| Ethyl Chloroacetate | 2-Phenylindolizine (lithiated at C-5) | 2-Chloro-1-(2-phenylindolizin-5-yl)ethan-1-one | mdpi.comnih.gov |

| Ethyl Bromoacetate | 2-Phenylindolizine (lithiated at C-5) | This compound | mdpi.comnih.gov |

Synthesis of Novel 5-Functionalized Indolizine Derivatives via Organolithium Pathways

The bromine atom at the C-5 position of the this compound scaffold serves as a versatile functional handle for the introduction of a wide array of substituents. This is primarily achieved through halogen-metal exchange to form a highly reactive organolithium intermediate. The generation of 5-lithio-2-phenylindolizine opens up synthetic pathways to novel 5-functionalized indolizine derivatives that would be otherwise difficult to access.

The process typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert aprotic solvent like diethyl ether or tetrahydrofuran. researchgate.net This reaction facilitates a halogen-lithium exchange, where the bromine atom is swapped for a lithium atom, yielding the corresponding 5-lithio-2-phenylindolizine intermediate. This species is a potent nucleophile and can be subsequently quenched with various electrophiles to install new functional groups at the C-5 position. nih.gov

This regioselective lithiation and subsequent functionalization provide a powerful strategy for the structural diversification of the 2-phenylindolizine core. chim.it The choice of electrophile dictates the nature of the substituent introduced at the C-5 position. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation can be achieved using carbon dioxide to produce the corresponding carboxylic acid, while reaction with iodomethane (B122720) would introduce a methyl group. This methodology allows for the synthesis of a library of compounds with tailored electronic and steric properties at a specific position on the indolizine ring.

| Electrophile | Reagent | Resulting C-5 Substituent | Product Name |

|---|---|---|---|

| Benzonitrile | PhCN | Benzoyl | 5-Benzoyl-2-phenylindolizine |

| N,N-Dimethylformamide | DMF | Formyl | 5-Formyl-2-phenylindolizine |

| Iodine | I₂ | Iodo | 5-Iodo-2-phenylindolizine |

| Carbon Dioxide | CO₂ | Carboxyl | 2-Phenylindolizine-5-carboxylic acid |

Protonation Studies and Basicity of the Indolizine Scaffold

The indolizine ring system is a π-electron-rich heterocycle, which imparts it with basic character. chim.it The nitrogen atom in the fused ring system possesses a lone pair of electrons, but due to its involvement in the 10π-aromatic system, it is not the primary site of protonation. Instead, protonation occurs on the carbon framework, a characteristic feature of many non-alternant aromatic hydrocarbons and related heterocycles.

Experimental and computational studies on various indolizine derivatives have shown that the most favorable site for protonation is typically the C-3 position of the five-membered pyrrole-like ring. chim.it However, protonation at the C-1 position can also occur, and the relative preference for C-1 versus C-3 protonation is influenced by the nature and position of substituents on the indolizine core. researchgate.net The formation of the conjugate acid by protonation at a carbon atom disrupts the cyclic delocalization of the π-system, but the resulting cation is stabilized by resonance.

Kinetic studies on electrophilic substitution reactions, such as nitration, have provided evidence that the reaction often proceeds through an attack on the conjugate acid of the indolizine. chim.it For example, under strongly acidic conditions, protonation is favored at C-3, which can protect this position from subsequent electrophilic attack.

Advanced Spectroscopic and Photophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 5-Bromo-2-phenylindolizine in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the connectivity of atoms and the electronic environment of the protons and carbons can be accurately mapped.

The introduction of a bromine atom at the C-5 position of the 2-phenylindolizine (B189232) core induces notable changes in the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring of the indolizine (B1195054) system are particularly affected. For the unsubstituted indolizine, the proton at C-5 typically appears as a doublet around δ 7.76 ppm. chemicalbook.com Upon bromination at this position, this signal is absent, which is a key indicator of successful substitution. The remaining protons on the six-membered ring (H-6, H-7, and H-8) will exhibit shifts and coupling patterns consistent with the new substitution pattern. The protons of the phenyl group at the C-2 position and the protons on the five-membered ring (H-1 and H-3) will also experience slight shifts due to the electronic effect of the bromine atom.

In the ¹³C NMR spectrum, the most significant effect of bromination is the downfield shift of the C-5 signal itself. The carbon atom directly bonded to the bromine atom is expected to resonate at a significantly different chemical shift compared to the parent indolizine. The electronic effects of the bromine substituent will also cause smaller but measurable shifts for the other carbon atoms in the indolizine ring system.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is based on typical chemical shifts for indolizine derivatives and the expected effects of bromo and phenyl substituents. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.0-7.5 | s |

| H-3 | ~7.2-7.8 | s |

| H-6 | ~6.8-7.2 | t |

| H-7 | ~6.5-7.0 | t |

| H-8 | ~7.5-8.0 | d |

| Phenyl-H | ~7.2-7.6 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is based on typical chemical shifts for the indolizine core and known substituent effects. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~110-120 |

| C-2 | ~130-140 |

| C-3 | ~105-115 |

| C-5 | ~115-125 |

| C-6 | ~110-120 |

| C-7 | ~115-125 |

| C-8 | ~120-130 |

| C-8a | ~135-145 |

| Phenyl-C | ~125-135 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the regioselectivity of the bromination at the C-5 position. A COSY spectrum would show correlations between adjacent protons, allowing for the assignment of the H-6, H-7, and H-8 signals and confirming their connectivity. The absence of a proton signal corresponding to H-5 and the specific coupling patterns of the remaining protons on the pyridine ring would provide definitive evidence for C-5 substitution.

An HMBC spectrum reveals long-range couplings between protons and carbons. Correlations between H-6 and C-5, as well as between H-8 and C-8a, would further solidify the structural assignment and confirm that the bromine atom is indeed located at the C-5 position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula of C₁₄H₁₀BrN. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum can offer insights into the stability of the molecule and its constituent parts. Common fragmentation pathways for indolizine derivatives may involve the loss of the bromine atom, cleavage of the phenyl group, or fragmentation of the indolizine ring itself. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound This table is based on general fragmentation patterns of related heterocyclic compounds. Actual m/z values and relative intensities may differ.

| m/z | Possible Fragment |

| 271/273 | [M]⁺ |

| 192 | [M-Br]⁺ |

| 165 | [M-Br-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both the indolizine core and the phenyl substituent) would likely be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations within the heterocyclic system would also contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound This table is based on typical IR frequencies for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3000-3100 | Aromatic C-H Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| ~1300-1400 | C-N Stretch |

| 500-600 | C-Br Stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related structures can provide valuable insights.

The crystal structure of the closely related compound, 5-formyl-2-phenylindolizine, has been reported. This analysis reveals important features of the indolizine core and the orientation of the substituents. In 5-formyl-2-phenylindolizine, the indolizine ring system is essentially planar. The phenyl group at the C-2 position is typically twisted with respect to the indolizine plane to minimize steric hindrance.

Implications for Crystalline Architecture and Intermolecular Interactions of this compound

In the crystal lattice, molecules are often linked through different types of interactions. Analysis of similar bromo-substituted heterocyclic compounds reveals the significant role of hydrogen bonds, such as N—H···O and C—H···O, in forming the crystal structure. najah.edunih.gov Furthermore, weak intermolecular forces, including π-π stacking interactions between the aromatic rings of the indolizine and phenyl groups, are crucial. The attachment of bulky side-groups to the indolizine core can suppress these π-π* stacking interactions. sci-hub.se

The bromine atom itself can participate in halogen bonding and other short intermolecular contacts. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, often shows that H···H, H···C, and H···Br contacts are significant in the packing of such molecules. najah.edu These varied interactions collectively stabilize the three-dimensional crystalline framework, influencing properties like solubility and thermal stability. mdpi.comdntb.gov.ua

Photophysical Properties and Optoelectronic Behavior

The interaction of this compound with light is a key area of study, with implications for its use in optoelectronic devices. Indolizine derivatives are known for their fluorescent properties, often emitting light in the blue region of the spectrum. sci-hub.se

Electronic Absorption (UV-Vis) and Fluorescence Emission Characteristics

The electronic absorption and fluorescence spectra of 2-phenylindolizine derivatives provide information about their electronic transitions. The absorption spectrum typically arises from π-π* transitions within the conjugated aromatic system. Following absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

For many 1,2-diphenylindolizine (B8516138) derivatives, the emission wavelength is around 450 nm, characteristic of blue fluorescence. sci-hub.se A notable feature of some of these compounds is that their emission wavelength is not significantly affected by the polarity of the solvent or by the transition from a liquid to a solid state. sci-hub.se

Table 1: Representative Photophysical Data for Indolizine Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| N-thienylcarbazoles | 295-350 | Varies with solvent |

Quantum Yield and Stokes Shift Investigations

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. nih.gov For 1,2-diphenylindolizine derivatives, quantum yields have been measured using standards like 9,10-diphenylanthracene. sci-hub.se The quantum yields for indolizine-based compounds can be high, indicating efficient emission. researchgate.net

The Stokes shift is the difference between the positions of the absorption and emission maxima. It provides insight into the structural and electronic differences between the ground and excited states of the molecule. A small Stokes shift suggests that the geometry of the molecule does not change significantly upon excitation. researchgate.net

Fluorescence Lifetime Analysis and Decay Profiles

Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. This parameter is sensitive to the molecule's environment and can be affected by quenching processes. For carbazole (B46965) derivatives linked to a thiophene (B33073) group, fluorescence lifetimes decrease as the electronic interaction between the moieties increases. clockss.org This suggests that structural modifications can significantly alter the excited-state dynamics.

Effects of Substituent Variations on Photophysical Attributes

The photophysical properties of the 2-phenylindolizine core can be fine-tuned by adding different chemical groups (substituents).

Effect of Substituent Position: The electronic properties of the ground and excited states of carbazole moieties are more significantly affected by substitution at the 2-position of a linked thienyl group compared to the 3-position. clockss.org

Effect of Halogens: The reaction of indolizines with halogenated diazonium salts can produce the corresponding substituted products in excellent yields, indicating that the core structure is amenable to such modifications. nih.gov

Enhancing Stability: Introducing various substituents to the 1,2-diphenylindolizine core can enhance the thermal stability of the compounds. sci-hub.se

Tuning Emission: Attaching different groups allows for the modulation of emission color and efficiency, which is crucial for developing materials for applications like organic light-emitting diodes (OLEDs). sci-hub.seresearchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical methods can elucidate the distribution of electrons within 5-Bromo-2-phenylindolizine, identifying regions that are electron-rich or electron-poor, and thus susceptible to different types of chemical attack.

Application of Frontier Molecular Orbital Theory to Indolizine (B1195054) Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's reactivity. pku.edu.cnresearchgate.net

For this compound, FMO theory would be applied to predict its behavior in various chemical reactions. The indolizine core is known to be an electron-rich aromatic system, which would suggest a relatively high-energy HOMO. jbclinpharm.org The location of the HOMO would indicate the most probable sites for electrophilic attack. Conversely, the distribution of the LUMO would highlight the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter, with a smaller gap generally implying higher reactivity and lower kinetic stability. mdpi.com

Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

This is a hypothetical table for illustrative purposes.

Computational Rationalization of Experimental Reactivity Trends

While specific experimental reactivity data for this compound is scarce, computational chemistry can be used to rationalize known reactivity trends in related indolizine derivatives. chim.itnih.gov For instance, electrophilic substitution in indolizines typically occurs at the C1 and/or C3 positions of the five-membered ring. jbclinpharm.org Computational models of this compound could be used to calculate the relative energies of the intermediates formed upon electrophilic attack at different positions. The calculated activation energies for these reactions would provide a quantitative basis for predicting the regioselectivity, which could then be compared with experimental findings on analogous systems. The presence of the bromo and phenyl substituents would be expected to modulate the electron density and steric accessibility of the indolizine core, and computational methods are well-suited to unraveling these electronic and steric effects.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are widely used to determine the geometric and electronic properties of molecules, as well as to simulate their spectroscopic characteristics.

Structural Optimization and Energetics of this compound

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. researchgate.net For this compound, a DFT calculation would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This provides a detailed three-dimensional picture of the molecule's structure. The presence of the phenyl group introduces a degree of conformational flexibility, and DFT calculations could determine the preferred orientation of the phenyl ring relative to the indolizine plane. Furthermore, these calculations yield important energetic information, such as the total electronic energy and the heat of formation.

Hypothetical Optimized Geometrical Parameters for this compound (Selected)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(2)-C(phenyl) | 1.48 Å |

| Bond Length | C(5)-Br | 1.90 Å |

| Bond Angle | C(1)-N(4)-C(8a) | 108.5° |

| Dihedral Angle | C(1)-C(2)-C(phenyl)-C(phenyl) | 30.0° |

This is a hypothetical table for illustrative purposes.

Simulation of Spectroscopic and Photophysical Parameters

DFT calculations can also be used to simulate various spectroscopic properties of this compound. researchgate.nettandfonline.com Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. semanticscholar.org This allows for the assignment of experimentally observed absorption bands to specific electronic excitations within the molecule.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be simulated using DFT. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to aid in the identification and characterization of the molecule. researchgate.net

Hypothetical Simulated Spectroscopic Data for this compound

| Spectrum | Parameter | Hypothetical Value |

| UV-Vis | λmax (in solution) | 350 nm |

| IR | C-Br Stretch | 650 cm-1 |

| IR | Aromatic C-H Stretch | 3050 cm-1 |

This is a hypothetical table for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum mechanical methods like DFT provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time and in different environments. iaanalysis.comnih.govnih.gov

Molecular dynamics (MD) simulations, in particular, solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior. youtube.comdntb.gov.ua An MD simulation of this compound, typically in a solvent box, could reveal its conformational dynamics, such as the rotation of the phenyl group. It could also provide information about the solvation structure and the interactions between the solute and solvent molecules. If this compound were to be investigated as a potential drug candidate, MD simulations could be used to study its binding to a target protein, providing insights into the binding mode, stability of the complex, and the key intermolecular interactions. iaanalysis.comnih.gov These simulations are computationally intensive but can provide a level of detail about molecular motion and interactions that is often inaccessible to experimental techniques.

Lack of Specific Research Data Precludes Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational chemistry studies specifically focused on the compound this compound. Despite searches for theoretical and computational investigations, including ligand-protein docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, no dedicated research pertaining to this exact molecule could be located.

The existing body of research in this area tends to focus on derivatives or related molecular scaffolds. For instance, studies are available for 2-phenylindolizine (B189232) acetamide (B32628) derivatives and various 5-bromoindole (B119039) derivatives, which, while structurally related, are distinct chemical entities. These studies have explored the potential biological targets and pharmacokinetic properties of those specific compounds. However, the direct computational analysis of the parent this compound is not present in the surveyed literature.

Consequently, it is not possible to provide detailed research findings, data tables, or an analysis for the specified subsections of "Ligand-Protein Docking Studies for Potential Biological Targets" and "In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties" for this compound. The creation of such an article would require extrapolation from related but different compounds, which would not be scientifically accurate or adhere to the specific subject of this inquiry.

Therefore, the requested article focusing solely on the theoretical and computational chemistry investigations of this compound cannot be generated at this time due to the absence of specific data in the scientific literature.

Academic Research Applications and Emerging Directions

Role as a Key Synthetic Intermediate

The presence of a bromine atom at the 5-position of the 2-phenylindolizine (B189232) core imparts significant synthetic versatility to the molecule. This halogen atom serves as a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity is the foundation for its role as a precursor in the generation of diverse molecular libraries, a practice central to modern drug discovery and materials science.

Precursor for the Synthesis of Diverse 5-Functionalized Indolizine (B1195054) Libraries

The bromine atom at the 5-position of 2-phenylindolizine is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, alkynyl, and amino groups. This capability is crucial for the generation of libraries of 5-functionalized indolizine derivatives. By systematically varying the coupling partners, researchers can create a multitude of structurally diverse molecules, each with the potential for unique biological or material properties. For instance, the synthesis of a small library of 2-phenylindolizine acetamide (B32628) derivatives has been reported, showcasing the potential to generate a collection of related compounds for biological evaluation. nih.gov The ability to perform these modifications on the indolizine core is a testament to its stability and the reliability of modern cross-coupling methodologies. nobelprize.org

Utility in Combinatorial Chemistry and High-Throughput Synthesis

The principles of combinatorial chemistry rely on the ability to rapidly and efficiently generate large numbers of compounds from a common building block. rsc.org 5-Bromo-2-phenylindolizine is an ideal starting material for such endeavors. Its amenability to a variety of robust and high-yielding cross-coupling reactions makes it suitable for automated and parallel synthesis platforms. wesleyan.edu High-throughput synthesis, coupled with high-throughput screening, allows for the rapid identification of lead compounds with desired biological activities. wesleyan.edu The synthetic accessibility of diverse 5-substituted 2-phenylindolizine derivatives from a single, readily available precursor streamlines the drug discovery process, enabling the exploration of a vast chemical space in a time- and resource-efficient manner. While specific large-scale combinatorial libraries originating from this compound are not extensively documented in publicly available literature, the well-established utility of aryl bromides in such synthetic campaigns strongly supports its potential in this application.

Contributions to Medicinal Chemistry and Drug Discovery

The indolizine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This inherent bioactivity, combined with the synthetic accessibility of its derivatives, has made the indolizine core a focal point of numerous drug discovery programs.

Indolizine as a Privileged Scaffold for Bioactive Compounds

The unique electronic and steric properties of the indolizine ring system allow it to interact favorably with a variety of biological macromolecules, including enzymes and receptors. nih.gov This has led to the discovery of indolizine derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govsemanticscholar.org The planar, electron-rich nature of the indolizine core is thought to facilitate interactions with biological targets through mechanisms such as π-π stacking and hydrogen bonding. The ability to introduce a wide range of functional groups at various positions on the scaffold, as exemplified by the derivatization of this compound, allows for the fine-tuning of these interactions to achieve desired potency and selectivity.

Development of Anti-inflammatory Agents based on Indolizine Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a significant goal in medicinal chemistry. Several studies have highlighted the potential of indolizine derivatives as potent anti-inflammatory agents. nih.govresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, certain indolizine derivatives have been shown to exhibit dual inhibition of COX-2 and LOX, which is a desirable profile for an anti-inflammatory drug. nih.govmdpi.com The ability to synthesize libraries of indolizine derivatives allows for the systematic exploration of structure-activity relationships to optimize their anti-inflammatory potency and selectivity.

| Indolizine Derivative | Target Enzyme(s) | In Vitro Activity (IC50) | Reference |

| Compound 56 | COX-2, LOX | COX-2: 14.91 μM, LOX: 13.09 μM | nih.govmdpi.com |

| Indolizine-ester scaffold (R1 = F, R2 = Et, R3 = CN) | COX-2 | 6.63 μM | researchgate.net |

| Indolizine-ester scaffold (R1 = R3 = CN, R2 = Ph) | COX-2 | 6.71 μM | researchgate.net |

Antimicrobial Activity Studies of Related Indolizines

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Indolizine derivatives have shown promise as a source of new antimicrobial compounds. bldpharm.com Studies have demonstrated that certain indolizine derivatives exhibit potent activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. bldpharm.com For example, newly synthesized indolizine derivatives have displayed selective toxicity against Staphylococcus aureus and have been shown to inhibit Mycobacterium smegmatis. bldpharm.com The antimicrobial activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. The synthesis and screening of libraries of indolizine derivatives, a process facilitated by intermediates like this compound, is a viable strategy for the discovery of new and effective antimicrobial agents.

| Indolizine Derivative | Bacterial Strain | Activity | Reference |

| Derivative XXI | Staphylococcus aureus, Mycobacterium smegmatis | Bacteriostatic at 25 µg/mL | bldpharm.com |

| Mannich bases of indolizine-1-carboxylate (2c, 2f, 2g) | Bacillus subtilis, Staphylococcus aureus | 77.5% to 95.1% activity compared to standard | |

| Mannich bases of indolizine-1-carboxylate (2b, 2e, 2f) | Escherichia coli, Pseudomonas aeruginosa | 75% to 86.8% activity compared to standard |

Potential in Antitumor and Antiviral Research

While direct studies on the antitumor and antiviral properties of this compound are in nascent stages, extensive research into structurally related brominated indole (B1671886) and indolinone derivatives highlights the potential of this chemical class. The bromine atom often enhances the biological activity of heterocyclic compounds, making them promising candidates for drug development.

Derivatives of 5-bromoindole (B119039) have demonstrated notable anti-proliferative effects. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activities against various cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). nih.gov Similarly, novel 5-bromo-7-azaindolin-2-one derivatives have been designed as potential antitumor agents, building on the success of multi-targeted drugs like Sunitinib. mdpi.com Research into 1-benzyl-5-bromoindolin-2-one derivatives has shown significant anti-proliferative effects against MCF-7 and A-549 cancer cell lines. mdpi.comnih.gov One of the key mechanisms identified is the inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.govnih.gov A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed potent anti-angiogenic activity and significant inhibition of human umbilical vein endothelial cells (HUVEC). nih.gov

The table below summarizes the in vitro anticancer activities of selected bromo-indole derivatives against human cancer cell lines.

| Compound Series | Cell Line | IC50 (µM) | Reference |

| 1-benzyl-5-bromoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | mdpi.comnih.gov |

| 1-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | mdpi.comnih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | nih.gov |

In the realm of antiviral research, brominated nucleoside analogues have shown considerable efficacy. For example, 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine derivatives have exhibited a broad spectrum of activity against various herpesviruses, including HSV-1, HSV-2, HCMV, and VZV. nih.gov Furthermore, other indole derivatives, such as 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, have been found to be effective against a range of viruses, demonstrating the potential of the core indole structure in antiviral drug discovery. nih.gov These findings suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents.

Exploration of Enzyme Inhibition and Receptor Modulation

The indolizine scaffold and related brominated heterocyclic systems are actively being explored for their ability to interact with and modulate the activity of key biological targets like enzymes and receptors. This interaction is fundamental to treating numerous diseases, including cancer.

Several studies have identified brominated compounds as potent enzyme inhibitors. Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. nih.gov Molecular docking studies have shown that these compounds can bind effectively within the EGFR tyrosine kinase domain. nih.gov Similarly, 1-benzyl-5-bromoindolin-2-one derivatives have been identified as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key enzyme in angiogenesis and cancer progression. nih.gov Beyond cancer, other brominated compounds have been shown to inhibit enzymes like Na+/K+-ATPase and the activity of the Ras oncogene. researchgate.net Terbenzimidazoles containing a 5-bromo substituent have been identified as potent poisons of topoisomerase I, an enzyme essential for DNA replication and a validated target for anticancer drugs. nih.gov

The table below highlights the enzyme inhibitory activity of various brominated heterocyclic compounds.

| Compound Series | Target Enzyme | IC50 | Reference |

| 1-benzyl-5-bromoindolin-2-one (7c) | VEGFR-2 | 0.728 µM | nih.gov |

| 1-benzyl-5-bromoindolin-2-one (7d) | VEGFR-2 | 0.503 µM | nih.gov |

| 5-phenylterbenzimidazole derivatives | Topoisomerase I | Activity Demonstrated | nih.gov |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Activity Demonstrated | nih.gov |

Advanced Materials Science Applications

The photophysical properties of the indolizine core make it an attractive candidate for applications in materials science, particularly in electronics and bio-imaging.

Potential in Optoelectronic Devices and Organic Electronics

Indole-containing materials, to which indolizines are structurally related, are gaining attention for their use in optoelectronic applications. researchgate.net The electron-rich nature of the indole nucleus influences properties like UV-vis absorption and fluorescence, which are critical for developing electroluminescent materials. researchgate.net The development of new fluorescent indolizine-based scaffolds demonstrates the potential of this core structure in creating novel fluorophores with specific photophysical properties. mdpi.com These properties are essential for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Applications in Biomolecular Labeling and Fluorescent Probes

The intrinsic fluorescence of the indolizine system is a key feature for its use in creating probes for biological imaging and sensing. mdpi.com Researchers have successfully developed a new fluorescent indolizine-based scaffold that can be chemically modified. mdpi.com By introducing functional groups that respond to environmental changes, such as pH, these scaffolds can be turned into fluorescent sensors. mdpi.com For example, the introduction of an N,N-dimethylamino group onto an indolizine derivative created a system where the emission wavelength shifts in response to pH changes, demonstrating its utility as a fluorescent pH sensor. mdpi.com This tunability suggests that this compound could be a precursor for a wide range of fluorescent probes designed for biomolecular labeling and exploring biological systems. mdpi.com The use of brominated compounds for labeling is an established technique, with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) being a well-known marker for DNA synthesis. nih.gov

Stability and Degradation Pathways in Research Contexts

Understanding the stability of a chemical compound is crucial for its synthesis, storage, and application in research.

Air Sensitivity and Storage Considerations for this compound

For maintaining the integrity of this compound, specific storage conditions are recommended. The compound should be stored in a refrigerator at temperatures between 2-8°C. pharmaffiliates.com It is also advisable to keep the container tightly closed and in a dry, well-ventilated place to minimize degradation from moisture and air. jubilantingrevia.com As with many complex organic molecules, exposure to strong oxidizing agents, high temperatures, and open flames should be avoided to ensure its chemical stability. jubilantingrevia.com

Investigation of Decomposition Mechanisms

The stability of the indolizine scaffold is a critical factor for its practical applications, and understanding its decomposition is an area of active investigation. While specific mechanistic studies on this compound are not extensively documented, general knowledge of the stability of the indolizine ring system allows for informed hypotheses regarding its degradation pathways. The decomposition of indolizine derivatives can typically be categorized into thermal, photochemical, and chemical degradation.

The inherent stability of the indolizine core is influenced significantly by its substitution pattern. It has been noted that blocking the most reactive positions of the indolizine nucleus, namely C1 and C3, can lead to more stable compounds. In this compound, the presence of a bulky phenyl group at the C2 position may offer some steric hindrance, potentially influencing its reactivity and degradation profile.

Thermal Decomposition: Thermal degradation pathways often involve fragmentation of the heterocyclic core. High temperatures can induce pyrolysis, leading to the cleavage of bonds within the five and six-membered rings. For substituted indolizines, the nature of the substituents dictates the initial bond-breaking events. The Carbon-Bromine bond in this compound could be a potential site for initial cleavage under thermal stress, leading to radical intermediates that could trigger further decomposition cascades.

Photochemical Decomposition: Indolizine derivatives are known for their photophysical properties, but this also makes them susceptible to photochemical degradation. Upon absorption of UV or visible light, the molecule can be promoted to an excited state. This excited state may undergo various reactions, including photo-oxidation, dimerization, or rearrangement, leading to loss of the original structure. The presence of the bromine atom could potentially influence the excited-state lifetime and reactivity, possibly promoting intersystem crossing and subsequent radical reactions. However, some studies have shown that appropriate substitution can lead to photochemically stable indolizines.

Chemical Decomposition: The electron-rich nature of the indolizine ring makes it susceptible to oxidative degradation. Strong oxidizing agents can disrupt the aromatic system, leading to ring-opened products. The stability towards hydrolysis is another important aspect, particularly for applications in biological systems. Studies on related indolizine prodrugs have investigated their chemical hydrolysis at various pH levels, indicating that the stability of the core can be pH-dependent. The electron-withdrawing nature of the bromine atom at the C5 position might influence the susceptibility of the six-membered ring to nucleophilic attack under certain conditions.

| Factor | Influence on Stability/Decomposition | Relevance to this compound |

|---|---|---|

| Substitution Pattern | Blocking reactive positions (C1, C3) generally increases stability. Bulky groups can provide steric protection. | The C2-phenyl group may provide some steric shielding. The C1 and C3 positions are unsubstituted, which are typically the most reactive sites for electrophilic attack. |

| Electronic Effects | Electron-donating groups can increase susceptibility to oxidation, while electron-withdrawing groups can influence reactivity towards nucleophiles. | The bromo group at C5 is electron-withdrawing, potentially altering the electron density and reactivity of the pyridine (B92270) ring portion. |

| Temperature | High temperatures can induce pyrolysis and fragmentation of the heterocyclic rings. | The C-Br bond could be a thermally labile point, initiating radical decomposition pathways. |

| Light Exposure | UV-Vis radiation can lead to photochemical reactions like photo-oxidation, dimerization, or rearrangement. | As a fluorescent scaffold, it is inherently photoactive. The bromine atom may influence excited-state processes and photochemical stability. |

| pH and Chemical Environment | Susceptible to degradation under strongly acidic, basic, or oxidative conditions. | Stability in various chemical environments would need to be determined for specific applications, such as in biological media or chemical sensors. |

Future Research Perspectives and Translational Potential

The unique structure of this compound, combining a fluorescent indolizine core with a strategically placed reactive bromine handle, positions it as a versatile platform for future research and development across multiple scientific disciplines.

Development of Novel and Sustainable Synthetic Routes

While classical methods for indolizine synthesis like the Tschitschibabin reaction are well-established, future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. rsc.orgchim.it The pursuit of "green chemistry" principles is paramount for the sustainable production of fine chemicals. researchgate.net

Emerging sustainable approaches that could be adapted for the synthesis of this compound and its derivatives include:

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, has been shown to effectively catalyze the one-pot synthesis of indolizines in aqueous media. nih.govnih.govresearchgate.net This approach avoids harsh reagents and organic solvents, offering a greener alternative.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tandfonline.com